molecular formula C11H21N3O2 B7985307 N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7985307
M. Wt: 227.30 g/mol
InChI Key: LBFNJJQZOVMDOM-SNVBAGLBSA-N
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Description

N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, an amino group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: This step often involves the use of reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and acetyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to its specific structural features, such as the isopropyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFNJJQZOVMDOM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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